Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Benzofuran-6-amine
2-Ethylbenzofuran-6-amine exhibits increased lipophilicity compared to unsubstituted benzofuran-6-amine, which is crucial for membrane permeability and bioavailability [1]. The calculated consensus Log Po/w for 2-Ethylbenzofuran-6-amine is 2.22, while benzofuran-6-amine (CAS 110677-54-8) has a Log P of approximately 1.58 . This difference of 0.64 log units translates to a roughly 4.4-fold higher partition coefficient, significantly altering its behavior in biological systems.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.22 |
| Comparator Or Baseline | Benzofuran-6-amine: Log P = 1.58 |
| Quantified Difference | Δ Log P = 0.64 (approx. 4.4-fold increase in partition coefficient) |
| Conditions | Calculated via consensus of multiple in silico methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
This quantifiable increase in lipophilicity directly impacts passive membrane diffusion, potentially enhancing cellular uptake and oral bioavailability, making it a more suitable scaffold for developing CNS-penetrant or orally active agents compared to its non-ethylated analog.
- [1] Kuujia. (n.d.). Cas no 27408-35-1 (2-Ethylbenzofuran-6-amine). Retrieved from https://www.kuujia.com View Source
